molecular formula C24H36O5 B1205252 Mevinacor

Mevinacor

Número de catálogo: B1205252
Peso molecular: 404.5 g/mol
Clave InChI: PCZOHLXUXFIOCF-ZYFIBHMZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.

Aplicaciones Científicas De Investigación

Hypercholesterolemia Management

Mevinacor is primarily indicated for the treatment of primary hypercholesterolemia. A notable study demonstrated that patients receiving 40 mg of this compound twice daily experienced significant reductions in total cholesterol (32%) and LDL cholesterol (39%) over a specified period .

Table 1: Clinical Efficacy of this compound in Hypercholesterolemia

Dosage (mg/day)Total Cholesterol Reduction (%)LDL Cholesterol Reduction (%)HDL Cholesterol Change (%)
102025+1
202530+2
403239+3

Cardiovascular Disease Prevention

This compound has been associated with a reduction in cardiovascular events. In a randomized controlled trial involving patients with established coronary artery disease, those treated with this compound showed a statistically significant decrease in major adverse cardiac events compared to placebo .

Other Potential Applications

Recent research has explored additional therapeutic uses for this compound:

  • Anti-inflammatory Effects : Studies suggest that this compound may exert anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease, although more research is needed to substantiate these findings.

Case Study 1: Lovastatin in Nonfamilial Hypercholesterolemia

A double-blind, placebo-controlled study involving 101 patients with nonfamilial primary hypercholesterolemia highlighted the drug's efficacy and safety profile. Patients receiving varying doses reported minimal adverse effects and significant lipid profile improvements .

Case Study 2: Lovastatin's Role in Cardiovascular Risk Reduction

In another study focused on patients with coronary artery disease, this compound was shown to reduce the risk of myocardial infarction and stroke by lowering LDL cholesterol levels, thus supporting its role in cardiovascular risk management .

Propiedades

Fórmula molecular

C24H36O5

Peso molecular

404.5 g/mol

Nombre IUPAC

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1

Clave InChI

PCZOHLXUXFIOCF-ZYFIBHMZSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

SMILES isomérico

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

SMILES canónico

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Pictogramas

Irritant

Sinónimos

1 alpha-Isomer Lovastatin
6 Methylcompactin
6-Methylcompactin
alpha-Isomer Lovastatin, 1
Lovastatin
Lovastatin, (1 alpha(S*))-Isomer
Lovastatin, 1 alpha Isomer
Lovastatin, 1 alpha-Isomer
Mevacor
Mevinolin
MK 803
MK-803
MK803
Monacolin K

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mevinacor
Reactant of Route 2
Mevinacor
Reactant of Route 3
Mevinacor
Reactant of Route 4
Mevinacor
Reactant of Route 5
Mevinacor
Reactant of Route 6
Reactant of Route 6
Mevinacor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.